4-(2,4-dichlorophenyl)benzoic Acid
Description
4-(2,4-Dichlorophenyl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted with a 2,4-dichlorophenyl group at the para position. The direct attachment of the dichlorophenyl group (without linkers like ethers or esters) likely enhances planarity and electron-withdrawing effects, influencing acidity (pKa), solubility, and biological interactions. Chlorine atoms at the 2- and 4-positions increase lipophilicity and may enhance binding to hydrophobic targets, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFPJBMCGKDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444474 | |
| Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-72-8 | |
| Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorobiphenyls, including 2’,4’-Dichlorobiphenyl-4-carboxylic acid, can be achieved through various methods. One common method involves the Ullmann reaction, which is used for the preparation of symmetrical and unsymmetrical polychlorobiphenyls . Another method involves the decomposition of aroyl peroxides in appropriate substrates, particularly in the presence of electron acceptors . Additionally, the Suzuki–Miyaura coupling reaction is widely applied for carbon–carbon bond formation, utilizing organoboron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for 2’,4’-Dichlorobiphenyl-4-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The Ullmann reaction and Suzuki–Miyaura coupling are particularly favored due to their efficiency and high yields .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical esterification. In one protocol, refluxing 4-(2,4-dichlorophenyl)benzoic acid with methanol in the presence of sulfuric acid yields the corresponding methyl ester (85% yield) . Similar reactions with ethanol or propanol proceed efficiently under acid catalysis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 85% | |
| Ethanol | H₂SO₄, 80°C | Ethyl ester | 78% |
Amidation and Thioureide Formation
The acid reacts with amines after activation to acyl chlorides. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acid chloride, which subsequently reacts with primary or secondary amines to form amides. For example:
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Reaction with aniline derivatives produces N-aryl amides (70–80% yields) .
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Thioureides are synthesized by reacting the acid chloride with thioureas, yielding compounds with antimicrobial activity (MIC = 32–256 μg/mL against S. aureus and C. albicans) .
Sulfonation and Sulfamoyl Derivatives
Electrophilic sulfonation at the meta-position relative to the carboxylic acid group occurs under harsh conditions. Chlorosulfonic acid (ClSO₃H) at 135°C introduces a sulfonyl chloride group, forming 2,4-dichloro-5-sulfonyl chloride benzoic acid . Subsequent ammonolysis yields sulfonamide derivatives:
| Step | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, 135°C, 4h | Sulfonyl chloride intermediate | 70% | |
| Ammonolysis | NH₃, H₂O, 20°C | 2,4-Dichloro-5-sulfamoylbenzoic acid | 65% |
Decarboxylation
Thermal decarboxylation occurs at 200–250°C, producing 2,4-dichlorobiphenyl as a major product. Copper catalysts (e.g., Cu powder) enhance the reaction rate .
Electrophilic Aromatic Substitution
The dichlorophenyl ring’s electron-withdrawing effects direct electrophiles to the meta and para positions relative to chlorine atoms. Nitration with fuming HNO₃/H₂SO₄ at 50°C yields nitro derivatives, though yields are modest (40–50%) due to steric and electronic hindrance .
Reduction of the Carboxylic Acid Group
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-(2,4-dichlorophenyl)benzyl alcohol (60% yield) . Catalytic hydrogenation (H₂/Pd-C) is less effective due to deactivation by chlorine substituents.
Comparative Reactivity with Analogues
The dichlorophenyl group significantly alters reactivity compared to non-halogenated benzoic acids:
| Compound | Reaction Rate (Esterification) | Sulfonation Yield |
|---|---|---|
| Benzoic acid | 100% (baseline) | 90% |
| This compound | 85% | 70% |
Biological Activity Correlations
Derivatives like thioureides and sulfonamides exhibit structure-dependent antimicrobial effects :
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis:
4-(2,4-Dichlorophenyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Research indicates that compounds derived from this acid can exhibit significant biological activities, making them candidates for further drug development .
Case Study:
A study highlighted the synthesis of 4H-benzo[d][1,3]oxazin-4-ones from substituted anthranilic acids, demonstrating that derivatives of this compound showed hypolipidemic activity and potential as protease inhibitors. These findings suggest that this compound could play a role in developing treatments for diseases such as cancer and diabetes .
Agricultural Applications
Herbicide Formulation:
In agriculture, this compound is utilized in the formulation of herbicides. It targets specific weed species effectively, enhancing crop protection and yield. The compound's effectiveness in controlling unwanted vegetation makes it a valuable asset in agrochemical formulations .
Research Insights:
Research has shown that the incorporation of this compound into herbicide formulations can improve their efficacy while minimizing environmental impact. Studies focus on optimizing its use to ensure sustainable agricultural practices .
Polymer Chemistry
Modifier in Polymer Formulations:
The compound acts as a modifier in polymer chemistry, improving thermal stability and mechanical properties of materials. This application is crucial for manufacturing durable plastics and composites used in various industries .
Performance Enhancement:
By incorporating this compound into polymer matrices, researchers have observed enhanced performance characteristics such as increased heat resistance and improved mechanical strength .
Analytical Chemistry
Standard in Chromatographic Techniques:
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids researchers in quantifying similar compounds within complex mixtures, facilitating accurate analysis .
Method Development:
The use of this compound has been integral in developing robust analytical methods for detecting and quantifying pollutants and other compounds in environmental samples .
Environmental Studies
Impact Assessment:
Research on this compound includes studying its environmental impact and degradation pathways. Understanding how this compound interacts with ecosystems is vital for assessing its safety and regulatory compliance .
Pollutant Degradation:
Studies have focused on the degradation of this compound in various environmental matrices to evaluate its persistence and potential ecological effects. The insights gained contribute to better environmental management practices and regulatory frameworks .
Mechanism of Action
The mechanism of action of 2’,4’-Dichlorobiphenyl-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2,4-dichlorophenyl)benzoic acid with key analogs, emphasizing differences in functional groups, substituent positions, and applications:
| Compound Name | Molecular Formula | Structural Features | Key Differences | Applications |
|---|---|---|---|---|
| This compound | C₁₃H₈Cl₂O₂ | Benzoic acid with directly attached 2,4-dichlorophenyl group. | No linker; planar structure. | Potential pharmaceutical intermediate, herbicide research. |
| 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid | C₁₄H₁₀Cl₂O₃ | Phenoxy methyl linker between benzoic acid and dichlorophenyl group. | Ether linkage increases flexibility; reduced planarity. | Studied for herbicidal and antimicrobial activities. |
| 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid | C₁₄H₁₀Cl₂O₃ | Benzyl ether linker. | Enhanced steric bulk; altered metabolic stability. | Medicinal chemistry (enzyme inhibition studies). |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | C₈H₆Cl₂O₃ | Phenoxyacetic acid structure. | Acetic acid chain instead of benzoic acid; classic herbicide. | Broad-spectrum herbicide. |
| 4-(2-Chloro-4-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | Fluorine replaces one chlorine atom. | Altered electronic properties (weaker electron-withdrawing effect of F vs. Cl). | Materials science (e.g., liquid crystals) and receptor-targeted drug design. |
| 4-(4-Chlorophenoxy)benzoic acid | C₁₃H₉ClO₃ | Phenoxy group instead of direct phenyl attachment. | Reduced hydrophobicity; different binding kinetics. | Herbicide intermediate, anti-inflammatory research. |
Key Observations:
Linker Effects : Compounds with ether or methylene linkers (e.g., ) exhibit reduced planarity and modified bioavailability compared to the direct phenyl attachment in this compound .
Functional Group Impact : The absence of a carboxylic acid group in 2,4-D () shifts its application toward herbicidal rather than pharmacological uses .
Unique Features of this compound
- Electronic Properties : The 2,4-dichloro substitution creates a strong electron-deficient aromatic ring, enhancing reactivity in electrophilic substitution and metal-catalyzed coupling reactions.
- Biological Interactions : The planar structure may facilitate intercalation into DNA or binding to hydrophobic enzyme pockets, a trait leveraged in anticancer and antimicrobial drug design (inferred from analogs in ).
- Acidity: The carboxylic acid group (pKa ~2.8–3.5) and electron-withdrawing Cl atoms increase acidity compared to non-halogenated analogs, influencing solubility and ionization in physiological conditions.
Biological Activity
4-(2,4-Dichlorophenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in various fields, including pharmaceuticals and agriculture, due to its effects on enzyme inhibition, antimicrobial properties, and modulation of cellular pathways.
Chemical Structure
The chemical structure of this compound is characterized by a benzoic acid core with a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzyme activities. A study found that compounds related to benzoic acids can bind to enzymes, potentially affecting metabolic pathways. This inhibition could be relevant for therapeutic applications targeting diseases where enzyme activity is dysregulated .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. It has shown potential against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell functions .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, research indicated that derivatives of benzoic acid could induce apoptosis in cancer cells without significantly affecting normal cells .
Study on Protein Degradation Systems
A notable study evaluated the effects of benzoic acid derivatives on protein degradation systems in human foreskin fibroblasts. The findings suggested that these compounds could enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are critical for cellular homeostasis. Among the tested compounds, those structurally similar to this compound showed significant activation of cathepsins B and L, enzymes involved in protein turnover .
| Compound | Concentration (μg/mL) | Proteasome Activity (%) | Cathepsin B Activity (%) | Cathepsin L Activity (%) |
|---|---|---|---|---|
| 1 | 10 | 467.3 ± 3.9 | Significant Activation | Significant Activation |
| 2 | 10 | Not Significant | Low Activation | Low Activation |
| 3 | 10 | High Activation | High Activation | High Activation |
Antiproliferative Activity
In another investigation focusing on antiproliferative effects, this compound demonstrated the ability to inhibit cell growth in various cancer cell lines. The compound's mechanism appears linked to its capacity to induce oxidative stress within cells, leading to increased apoptosis rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
